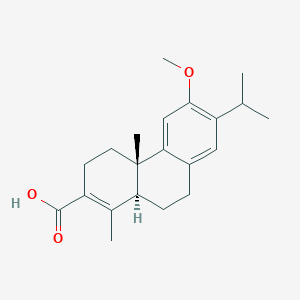
5-Bromo-3-fluoro-4-methylpicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and a formyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde typically involves the bromination and fluorination of a pyridine derivative. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinemethanol.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3-fluoropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-bromo-2-fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-bromo-5-fluoropyridine: Similar but lacks the methyl and aldehyde groups, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is unique due to the combination of bromine, fluorine, and an aldehyde group on the pyridine ring. This unique substitution pattern allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H5BrFNO |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2-3H,1H3 |
Clé InChI |
NOTVADUCMHIWMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
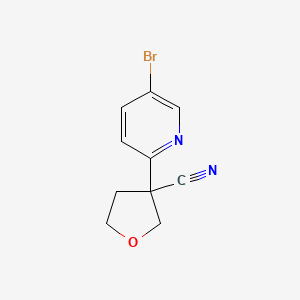



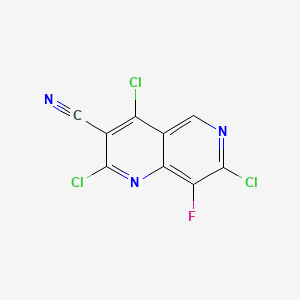
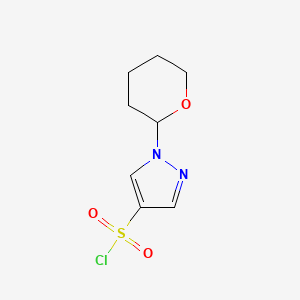
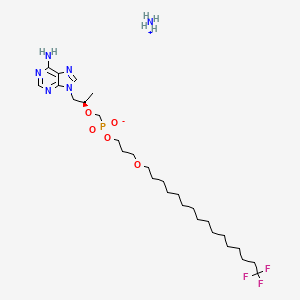
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)

![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
